molecular formula C21H18N2 B11834952 3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- CAS No. 61352-08-7

3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-

Cat. No.: B11834952
CAS No.: 61352-08-7
M. Wt: 298.4 g/mol
InChI Key: LOCQHDVMRXOGGD-UHFFFAOYSA-N
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Description

3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which consists of a benzene ring fused to a pyrrole ring, with additional phenyl and phenylmethyl groups attached. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole structure. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. This process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that can be recycled also enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can act as an inhibitor of certain enzymes involved in inflammation and cancer cell proliferation. The compound’s ability to undergo electrophilic substitution also enables it to form covalent bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- is unique due to its additional phenylmethyl group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61352-08-7

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

3-benzyl-3-phenylindol-2-amine

InChI

InChI=1S/C21H18N2/c22-20-21(17-11-5-2-6-12-17,15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23-20/h1-14H,15H2,(H2,22,23)

InChI Key

LOCQHDVMRXOGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3N=C2N)C4=CC=CC=C4

Origin of Product

United States

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